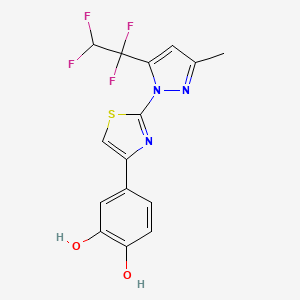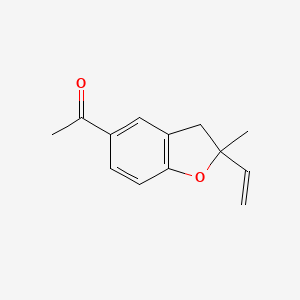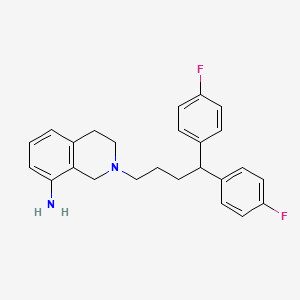![molecular formula C19H21N3O4S2 B12887017 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]- CAS No. 651309-21-6](/img/structure/B12887017.png)
5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes an isoquinoline ring and sulfonamide groups, suggests potential for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through cyclization reactions.
Introduction of Sulfonamide Groups: Sulfonamide groups can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aminoethyl Groups: The aminoethyl groups can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonamide groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the isoquinoline ring or sulfonamide groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
科学的研究の応用
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a therapeutic agent for treating infections or other diseases.
Industry: Use in the synthesis of specialty chemicals or materials.
作用機序
The mechanism of action of N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This compound might interact with enzymes involved in metabolic pathways, leading to inhibition of bacterial growth or other biological effects.
類似化合物との比較
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Isoquinoline Derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness
N-(2-Aminoethyl)-N-(2-(phenylsulfonyl)ethyl)isoquinoline-5-sulfonamide is unique due to its combination of an isoquinoline ring and sulfonamide groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides or isoquinoline derivatives.
特性
CAS番号 |
651309-21-6 |
|---|---|
分子式 |
C19H21N3O4S2 |
分子量 |
419.5 g/mol |
IUPAC名 |
N-(2-aminoethyl)-N-[2-(benzenesulfonyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H21N3O4S2/c20-10-12-22(13-14-27(23,24)17-6-2-1-3-7-17)28(25,26)19-8-4-5-16-15-21-11-9-18(16)19/h1-9,11,15H,10,12-14,20H2 |
InChIキー |
URHZWHPGQQEQSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN(CCN)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


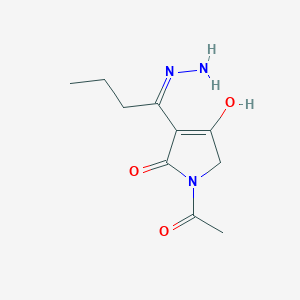

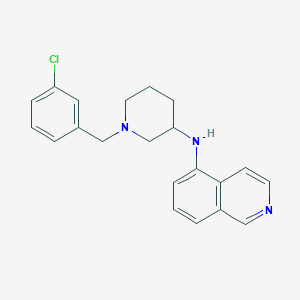
![N,N-Diethyl-2-[(1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B12886967.png)
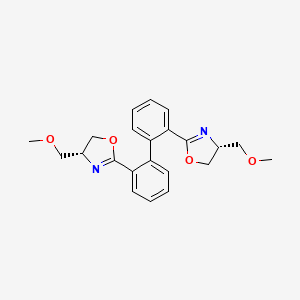
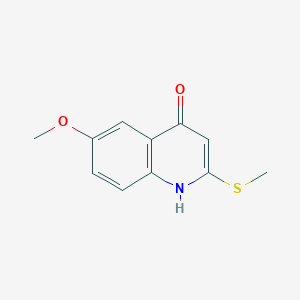
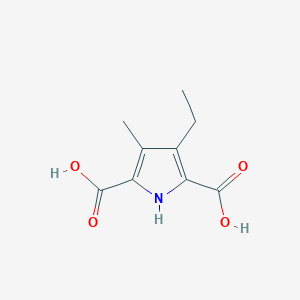
![5,7-Dichloro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12887002.png)

